3-(2,3-Dihydroimidazo[2,1-{b}][1,3]thiazol-6-yl)propanoic acid

Catalog No.
S8266877
CAS No.
M.F
C8H11ClN2O2S
M. Wt
234.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2,3-Dihydroimidazo[2,1-{b}][1,3]thiazol-6-yl)pr...

Product Name

3-(2,3-Dihydroimidazo[2,1-{b}][1,3]thiazol-6-yl)propanoic acid

IUPAC Name

3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid;hydrochloride

Molecular Formula

C8H11ClN2O2S

Molecular Weight

234.70 g/mol

InChI

InChI=1S/C8H10N2O2S.ClH/c11-7(12)2-1-6-5-10-3-4-13-8(10)9-6;/h5H,1-4H2,(H,11,12);1H

InChI Key

ZOPVJWYZRVTOSY-UHFFFAOYSA-N

SMILES

C1CSC2=NC(=CN21)CCC(=O)O.Cl

Canonical SMILES

C1CSC2=NC(=CN21)CCC(=O)O.Cl

3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid is a heterocyclic compound characterized by its unique structural features. The molecular formula for this compound is C8H10N2O2SC_8H_{10}N_2O_2S, and it has a molecular weight of approximately 186.25 g/mol. The structure consists of a propanoic acid moiety attached to a dihydroimidazo-thiazole ring system, which contributes to its potential biological activities and chemical reactivity. This compound is noted for its presence in various research contexts, particularly in medicinal chemistry and pharmacology .

  • Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of more reactive intermediates or derivatives.
  • Esterification: It can react with alcohols to form esters, which may enhance its solubility and bioavailability.
  • Amidation: The carboxylic acid group can react with amines to form amides, which are often more biologically active than their acid precursors .

The biological activity of 3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid has been explored in various studies. Compounds with similar structural motifs have shown promise as:

  • Antimicrobial agents: Exhibiting efficacy against a range of bacterial and fungal pathogens.
  • Antitumor activity: Some derivatives have demonstrated cytotoxic effects on cancer cell lines.
  • Anti-inflammatory properties: The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases .

Several synthetic routes have been developed for the preparation of 3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid:

  • Condensation Reactions: Typically involve the reaction of appropriate thiazole and imidazole derivatives with propanoic acid under acidic or basic conditions.
  • Cyclization Methods: These methods utilize precursors that can undergo cyclization to form the dihydroimidazo-thiazole framework followed by functionalization at the propanoic acid position.
  • Multi-step Synthesis: Involves several steps including protection/deprotection strategies and functional group transformations to achieve the final product .

The applications of 3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid are diverse:

  • Pharmaceutical Development: Its potential as an antimicrobial or anticancer agent makes it a candidate for drug development.
  • Biochemical Research: Used in studies investigating biological pathways or mechanisms due to its unique structural properties.
  • Material Science: Potential applications in creating novel materials with specific electronic or optical properties due to its heterocyclic nature .

Interaction studies involving 3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid typically focus on:

  • Protein Binding: Assessing how well the compound binds to various biological macromolecules such as enzymes or receptors.
  • Mechanism of Action: Understanding how the compound exerts its biological effects at the molecular level.
  • Synergistic Effects: Evaluating how this compound interacts with other drugs or compounds to enhance therapeutic efficacy or reduce toxicity .

Several compounds share structural similarities with 3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
3-(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acidC8H10ClN2O2SContains a chlorine substituent; potential for increased reactivity.
4-MethylthiazoleC4H5NSA simpler thiazole derivative; often used in flavoring and fragrance.
5-MethylimidazoleC4H6N2A common heterocyclic compound; used in food processing and pharmaceuticals.

Uniqueness

The uniqueness of 3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid lies in its specific combination of both imidazole and thiazole rings along with a propanoic acid side chain. This combination may provide distinctive pharmacological properties not found in simpler analogs or derivatives. Its potential applications in drug development further underscore its significance in medicinal chemistry research .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

234.0229765 g/mol

Monoisotopic Mass

234.0229765 g/mol

Heavy Atom Count

14

Dates

Last modified: 04-15-2024

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